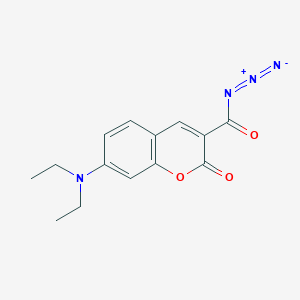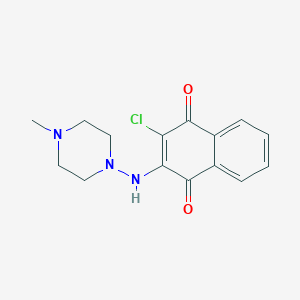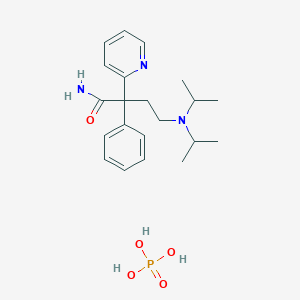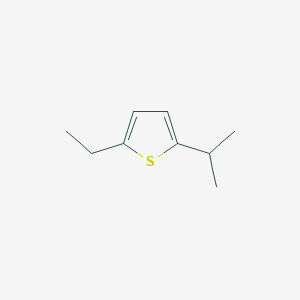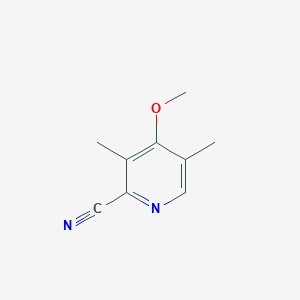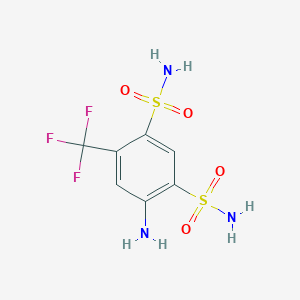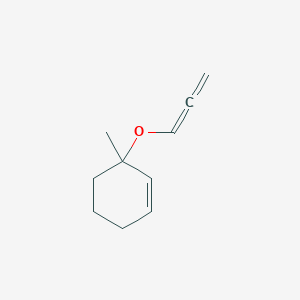
3-Methyl-3-(1,2-propadienyloxy)cyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-(1,2-propadienyloxy)cyclohexene is an organic compound that belongs to the family of cycloalkenes. It is commonly known as MCP and is widely used in scientific research. MCP is a colorless liquid with a pungent odor and is highly reactive due to its triple bond. It has been extensively studied due to its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.
作用機序
The mechanism of action of MCP is not fully understood, but it is believed to act as a potent electrophile due to its triple bond. It can react with various nucleophiles, including water, alcohols, and amines, to form various products. The reaction is highly exothermic and can be used to generate heat and light.
生化学的および生理学的効果
MCP has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antimicrobial activity against various bacterial and fungal strains. MCP has been evaluated for its potential to treat various diseases, including cancer and neurological disorders.
実験室実験の利点と制限
MCP has several advantages for use in lab experiments. It is highly reactive and can be used to form various functional groups. It is also easy to synthesize and purify. However, MCP is highly reactive and can be dangerous to handle. It can react with various nucleophiles, including water, and can cause severe burns and other injuries.
将来の方向性
There are several future directions for the use of MCP in scientific research. It can be used to synthesize various compounds with unique properties, including polymers and other materials. It can also be used to study the mechanism of action of various enzymes and other biological molecules. Additionally, MCP can be evaluated for its potential to treat various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, 3-Methyl-3-(1,2-propadienyloxy)cyclohexene is a highly reactive organic compound that has been extensively studied due to its potential applications in various fields. It is commonly used in organic synthesis, material science, and medicinal chemistry. MCP has several advantages for use in lab experiments, but it is also highly reactive and can be dangerous to handle. There are several future directions for the use of MCP in scientific research, including the synthesis of various compounds and the evaluation of its potential to treat various diseases.
合成法
The synthesis of MCP involves the reaction between 3-methylcyclohex-2-en-1-one and propargyl alcohol in the presence of a base. The reaction takes place through a nucleophilic addition-elimination mechanism, resulting in the formation of the triple bond. The yield of the reaction is high, and the product can be easily purified through distillation.
科学的研究の応用
MCP has been widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, where it can be used to form various functional groups. It is also used in material science, where it can be used to create polymers and other materials with unique properties.
特性
CAS番号 |
150546-39-7 |
|---|---|
製品名 |
3-Methyl-3-(1,2-propadienyloxy)cyclohexene |
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-3-9-11-10(2)7-5-4-6-8-10/h5,7,9H,1,4,6,8H2,2H3 |
InChIキー |
FQOAOCVSVBWWSS-UHFFFAOYSA-N |
SMILES |
CC1(CCCC=C1)OC=C=C |
正規SMILES |
CC1(CCCC=C1)OC=C=C |
同義語 |
Cyclohexene, 3-methyl-3-(1,2-propadienyloxy)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



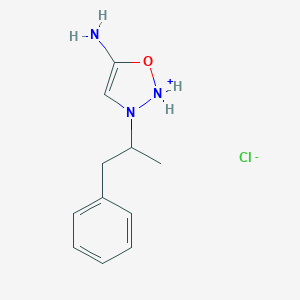
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
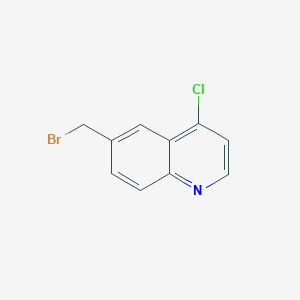
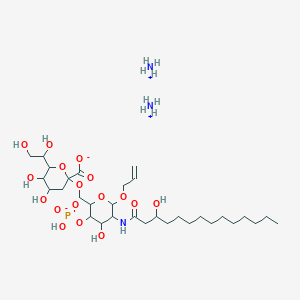
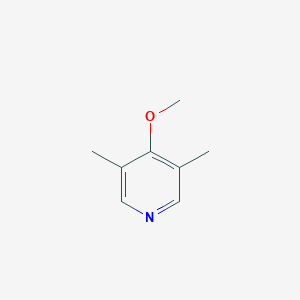
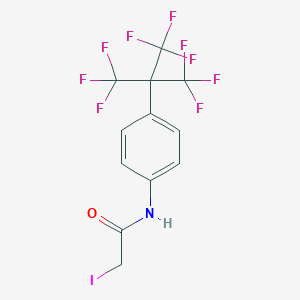
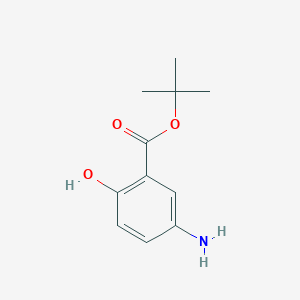
![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
